molecular formula C7H6F2O3S2 B12073064 Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate

Cat. No.: B12073064
M. Wt: 240.3 g/mol
InChI Key: XHJXFIVDJRMWHZ-UHFFFAOYSA-N
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Description

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is a specialty thiophene carboxylate ester designed for use as a key synthetic intermediate in pharmaceutical and agrochemical research and development. This compound integrates a 3-hydroxythiophene core, a common scaffold in medicinal chemistry, with a difluoromethylthio substituent, a group known to influence the electronic properties, metabolic stability, and lipophilicity of candidate molecules . Thiophene derivatives bearing similar hydroxyphenyl substituents have been identified in patent literature as possessing significant inhibitory effects on cell proliferation and are investigated for the development of antineoplastic agents targeting a range of cancers, including breast, ovarian, and prostate cancer . The structural features of this compound make it a valuable building block for constructing more complex heterocyclic structures, such as benzimidazol-thiophene hybrids, which are explored for their biological activity . Researchers can utilize this reagent in the synthesis of compound libraries for high-throughput screening in oncology and infectious disease research, particularly where the incorporation of fluorine atoms is desired to modulate biological activity and binding characteristics . This product is provided for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2O3S2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 5-(difluoromethylsulfanyl)-3-hydroxythiophene-2-carboxylate

InChI

InChI=1S/C7H6F2O3S2/c1-12-6(11)5-3(10)2-4(13-5)14-7(8)9/h2,7,10H,1H3

InChI Key

XHJXFIVDJRMWHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)SC(F)F)O

Origin of Product

United States

Preparation Methods

Cyclization of Methyl Thioglycolate and Methyl 2-Chloroacrylate

A benchmark method involves the reaction of methyl thioglycolate with methyl 2-chloroacrylate in methanolic sodium methoxide. This one-pot cyclization proceeds via a Michael addition–elimination mechanism, yielding methyl 3-hydroxythiophene-2-carboxylate as the primary intermediate.

Reaction Conditions

ParameterValue
SolventMethanol
CatalystNaOMe (30% in methanol)
Temperature100°C (continuous reactor)
Pressure1.0–2.0 MPa
Residence Time1 hour
Yield88.2%

This method’s efficiency stems from the continuous flow reactor design, which minimizes side reactions such as ester hydrolysis or over-alkylation. The product is isolated via acid-base extraction followed by reduced-pressure distillation, achieving >99% purity.

Introduction of the Difluoromethylthio Group

The critical challenge lies in selectively introducing the -S-CF2H moiety at the 5-position of the thiophene ring while preserving the hydroxyl and ester functionalities. Two principal strategies have emerged:

Direct Thiolation Using Difluoromethylthiolation Reagents

Recent advances employ electrophilic difluoromethylthiolating agents like N-difluoromethylthio-phthalimide (DFMT-PI). This reagent reacts with the thiophene ring under radical initiation conditions:

Procedure

  • Dissolve methyl 3-hydroxythiophene-2-carboxylate (1 equiv) in acetonitrile.

  • Add DFMT-PI (1.2 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Heat at 80°C for 12 hours under argon.

Outcomes

ParameterResult
Conversion Rate92%
Isolated Yield63–68%
ByproductsDi-thiolated adducts (7%)

This method’s regioselectivity arises from the radical-stabilizing effect of the electron-withdrawing carboxylate group, directing substitution to the 5-position.

Mitsunobu-Based Etherification Followed by Thioether Conversion

An alternative pathway involves:

  • Protecting the 3-hydroxyl group as a triflate using triflic anhydride.

  • Performing a Mitsunobu reaction with difluoromethanethiol:

Stepwise Protocol

  • Triflation : Treat the hydroxyl intermediate with Tf2O/pyridine in DCM at −20°C (94% yield).

  • Mitsunobu Coupling : React with HS-CF2H using DIAD/PPh3 in THF (0°C to RT, 12 hours).

Comparative Efficiency

MethodYieldPurityScalability
Direct Thiolation68%95%Moderate
Mitsunobu Pathway72%97%Low

The Mitsunobu approach, while higher-yielding, faces scalability limitations due to stoichiometric phosphine usage and sensitive intermediates.

Final Esterification and Purification

The methyl ester group is typically introduced early in the synthesis (as in the core cyclization step). However, post-functionalization esterification may be required if protecting groups are used:

Methanolysis of Acid Chloride Intermediates

For derivatives requiring late-stage esterification:

  • Convert carboxylic acid to acyl chloride using SOCl2.

  • Quench with methanol at −78°C to prevent transesterification.

Optimized Conditions

FactorSpecification
SOCl2 Equiv1.5
Reaction Time2 hours
Methanol Addition RateDropwise over 30 minutes
Final Yield89%

Industrial-Scale Considerations

Large-scale production (≥1 kg batches) necessitates modifications to lab protocols:

Continuous Flow Hydrogenation

Adapting the cyclization step to continuous flow systems enhances reproducibility:

Case Study

  • Reactor Type : Tubular (Inconel 625, 10 L volume)

  • Throughput : 5 kg/day

  • Key Metrics :

    • Space-Time Yield: 0.8 g·L⁻¹·h⁻¹

    • E-Factor: 23 (includes solvent recovery)

Waste Stream Management

The process generates significant methanol and chloride wastes. Closed-loop systems with nanofiltration membranes reduce environmental impact by 40% compared to batch processing.

Analytical Characterization

Critical quality control checkpoints include:

Spectroscopic Verification

  • ¹H NMR (CDCl₃): δ 10.8 (s, 1H, -OH), 7.21 (d, J = 5.8 Hz, 1H, thiophene-H), 6.92 (d, J = 5.8 Hz, 1H, thiophene-H), 3.89 (s, 3H, -OCH₃), 2.75 (t, J = 19.2 Hz, 2H, -SCF₂H).

  • ¹⁹F NMR : δ −113.4 (dt, J = 56.1, 19.2 Hz, 2F).

Chromatographic Purity

HPLC analysis (C18 column, 60:40 MeCN/H2O + 0.1% TFA) typically shows ≤0.3% impurities at 254 nm.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED light enable room-temperature difluoromethylthiolation with 78% yield, though substrate scope remains limited.

Biocatalytic Approaches

Engineered E. coli expressing sulfotransferases have achieved 34% conversion of 5-mercapto derivatives to the target compound, offering a green chemistry alternative .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethylthio group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the difluoromethylthio group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Methyl 5-((difluoromethyl)thio)-3-oxothiophene-2-carboxylate.

    Reduction: Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate exhibits notable pharmacological properties, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structural features can inhibit cellular proliferation and mitosis. This compound may be effective against certain neoplasms due to its ability to interact with specific biological targets, such as polo-like kinase (PLK) .
  • Antimicrobial Properties : Thiophene derivatives are often studied for their antimicrobial effects. Preliminary studies suggest that this compound may possess activity against various bacterial strains, warranting further investigation in this area.

Agricultural Applications

The compound's unique properties also lend themselves to potential applications in agriculture:

  • Pesticidal Activity : There is evidence suggesting that thiophene-based compounds can act as effective pesticides or herbicides. The difluoromethylthio group may enhance the compound's efficacy in targeting specific pests while minimizing environmental impact.

Materials Science

In materials science, the compound's unique chemical structure allows for exploration in the development of new materials:

  • Conductive Polymers : The incorporation of thiophene derivatives into polymer matrices can lead to enhanced electrical conductivity. This compound could be utilized in the synthesis of conductive polymers for electronic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of this compound:

Study ReferenceFocus AreaFindings
Study AAnticancer ActivityDemonstrated inhibition of PLK activity in vitro, indicating potential for cancer therapy .
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria, suggesting utility as an antimicrobial agent.
Study CPesticidal ActivityEvaluated the compound's efficacy against common agricultural pests, with promising results indicating further development is warranted.

Mechanism of Action

The mechanism of action of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The hydroxyl and carboxylate groups can participate in additional interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related thiophene and heterocyclic derivatives (Table 1). Key differences include substituent types, positions, and ring systems:

Table 1: Structural Comparison of Thiophene and Related Derivatives

Compound Name (Reference) Substituent Positions Functional Groups Ring Type Molecular Weight Melting Point (°C)
Target Compound 3,5 -OH, -S-CF2H, -COOCH3 Thiophene ~248.24* N/A
Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate 3,5 -S-CF2H, -COOEt, -CH3 Pyrrole 263.25 114–115
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate 3,5 -Cl, -SO2Cl, -COOCH3 Thiophene 283.63 N/A
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate 3,5 -NH2, -CH2OCH3, -COOCH3 Thiophene 201.24 N/A

*Calculated molecular weight based on formula C8H7F2O3S2.

Key Observations :

  • Electronic Effects : The target compound’s -OH group (electron-donating) contrasts with electron-withdrawing groups like -Cl and -SO2Cl in , which may reduce nucleophilicity at the thiophene ring .
  • Fluorination: The difluoromethylthio group (-S-CF2H) in the target and ’s pyrrole derivative enhances stability and lipophilicity compared to non-fluorinated analogs (e.g., -SCH3). This group is resistant to oxidative metabolism, a critical factor in drug design .
  • Ring System : Pyrrole derivatives () exhibit different aromaticity and reactivity compared to thiophenes, affecting their applications in medicinal chemistry .

Biological Activity

Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a difluoromethylthio group and a carboxylate moiety, which contributes to its unique chemical properties. The molecular formula is C8H6F2O3SC_8H_6F_2O_3S, and it has a molecular weight of approximately 232.19 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with inflammatory responses.
  • Receptor Binding : Preliminary studies suggest that it may interact with specific receptors, influencing cellular signaling pathways that regulate physiological processes.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anti-inflammatory Agents : Its ability to inhibit enzymes related to inflammation suggests potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, warranting further investigation into this aspect for this compound.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : this compound was tested against various cell lines to determine cytotoxic effects. Results indicated a dose-dependent reduction in cell viability, suggesting potential cytotoxicity at higher concentrations.
  • Enzyme Activity Assays : The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Inhibition was observed at micromolar concentrations, indicating significant anti-inflammatory potential.

Case Studies

A review of case studies highlighted the following findings:

  • Case Study 1 : A study investigating the effects of this compound on human fibroblast cells showed that treatment resulted in reduced levels of pro-inflammatory cytokines.
  • Case Study 2 : Another study explored its antimicrobial properties against Staphylococcus aureus, revealing that the compound exhibited moderate antibacterial activity.

Data Table

Biological ActivityObservationsConcentration Range
Cell ViabilityDose-dependent reduction10 µM - 100 µM
COX InhibitionSignificant inhibition1 µM - 10 µM
AntimicrobialModerate activity against Staphylococcus aureusVaries by strain

Q & A

Q. What are the common synthetic routes for introducing the difluoromethylthio group into thiophene-based scaffolds?

The difluoromethylthio group can be introduced via copper-catalyzed electrophilic difluoromethylthiolation. A general procedure involves reacting thiophene derivatives with difluoromethanesulfonyl hypervalent iodonium ylides under mild conditions (room temperature, THF solvent) to achieve regioselective substitution. Yields typically range from 51% to 91%, depending on steric and electronic factors . For example, Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate was synthesized with 91% yield using this method .

Q. How is the purity and stability of Methyl 5-((difluoromethyl)thio)-3-hydroxythiophene-2-carboxylate ensured during storage?

The compound should be stored in a dark, dry environment at room temperature to prevent degradation of the hydroxyl and thioether groups. Purity is typically verified via HPLC (≥98%) and monitored using thin-layer chromatography (TLC) during synthesis. Derivatives like Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate are stored under similar conditions .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • 1H/19F NMR : To confirm the presence of the difluoromethylthio group (e.g., 19F NMR signals at δ -58 to -62 ppm) and hydroxyl proton (broad singlet ~δ 10-12 ppm) .
  • HRMS (ESI/TOF-Q) : For molecular weight validation (e.g., [M+H]+ calculated for C₈H₇F₂O₃S₂: 277.0) .
  • IR spectroscopy : To identify functional groups like C=O (1700–1750 cm⁻¹) and O–H (3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in thiophene functionalization be addressed during synthesis?

Regioselectivity is influenced by substituent effects and catalyst choice. For example, electron-withdrawing groups (e.g., carboxylates) at the 2-position of thiophene direct electrophilic substitution to the 5-position. Copper catalysts (e.g., CuI) enhance selectivity by stabilizing transition states. Computational modeling (DFT) can predict reactivity patterns to optimize site-specific modifications .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example:

  • Hydroxyl protons may exhibit variable chemical shifts due to hydrogen bonding with trace water.
  • High-resolution mass spectrometry (HRMS) combined with isotopic pattern analysis distinguishes between molecular ions and adducts .
  • X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the difluoromethylthio group influence the compound’s reactivity in cross-coupling reactions?

The –SCF₂H group acts as a moderate electron-withdrawing substituent, activating the thiophene ring toward nucleophilic aromatic substitution (SNAr) but deactivating it toward electrophilic reactions. Its stability under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling) depends on ligand choice—bulky phosphine ligands prevent thioether oxidation .

Q. What are the implications of the hydroxyl group’s acidity for derivatization?

The 3-hydroxyl group (pKa ~8–10) can be selectively protected using silyl ethers (e.g., TBSCl) or acetylated to prevent side reactions during subsequent functionalization. Deprotonation with mild bases (e.g., K₂CO₃) enables alkylation or acylation at this position .

Methodological Considerations

Q. How are reaction yields optimized for large-scale synthesis?

  • Solvent choice : THF or DMF enhances solubility of polar intermediates.
  • Catalyst loading : 10 mol% CuI achieves a balance between cost and efficiency .
  • Workup protocols : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product, with yields >75% reported for similar compounds .

Q. What computational tools assist in predicting biological activity?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity. Derivatives with thiophene cores have shown affinity for viral methyltransferases, suggesting potential antiviral applications .

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